molecular formula C12H14FNO B12974695 3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol

3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol

Cat. No.: B12974695
M. Wt: 207.24 g/mol
InChI Key: MDFXEBHFRNJRSS-UHFFFAOYSA-N
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Description

3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The presence of the fluorine atom in the indole ring enhances the compound’s biological activity and stability.

Preparation Methods

The synthesis of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Side Chain Introduction: The 2-methylpropan-1-ol side chain can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.

Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the indole ring can be reduced to indoline using hydrogenation catalysts.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For instance, nucleophilic aromatic substitution can replace the fluorine with an amino group using ammonia or amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.

    Biology: The compound’s indole core is known for its biological activity, making it a valuable scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of agrochemicals and other industrial applications where indole derivatives are beneficial.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its biological activity.

Comparison with Similar Compounds

3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol can be compared with other indole derivatives such as:

    3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: This compound is also a fluorinated indole derivative but has a different side chain, which may result in different biological activities and applications.

    2-(5-fluoro-1H-indol-3-yl)ethanamine: Another fluorinated indole derivative with a different side chain, used in various research applications.

    1H-indole-3-carbaldehyde: A precursor for many indole derivatives, including those with fluorine substitution.

The uniqueness of this compound lies in its specific side chain and fluorine substitution, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H14FNO/c1-8(7-15)4-9-6-14-12-3-2-10(13)5-11(9)12/h2-3,5-6,8,14-15H,4,7H2,1H3

InChI Key

MDFXEBHFRNJRSS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)CO

Origin of Product

United States

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